molecular formula C14H12Cl2N2O3S B2890098 Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate CAS No. 325978-50-5

Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2890098
CAS No.: 325978-50-5
M. Wt: 359.22
InChI Key: GQHJRTIEAMLMOE-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate is a thiazole-based small molecule characterized by a central thiazole ring substituted with a 3,5-dichlorobenzamido group at position 2, a methyl group at position 4, and an ethyl carboxylate at position 4. The 3,5-dichloro substitution on the benzamido moiety enhances lipophilicity and electronic effects, which may influence binding interactions and metabolic stability compared to fluorinated or non-halogenated analogs.

Properties

IUPAC Name

ethyl 2-[(3,5-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)8-4-9(15)6-10(16)5-8/h4-6H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHJRTIEAMLMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the dichlorobenzamido group enhances its chemical reactivity and biological interactions.

Property Value
Molecular Formula C12H10Cl2N2O2S
Molecular Weight 305.19 g/mol
CAS Number 392719-77-6

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. A study conducted by researchers demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was found to inhibit cell proliferation in human breast and colon cancer cells, leading to cell cycle arrest at the G1 phase . This mechanism suggests that this compound may serve as a potential lead compound in cancer therapy.

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory effects. Studies have reported that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Caspase Activation: Induction of apoptosis in cancer cells is mediated through caspase activation, disrupting normal cellular functions.
  • Cytokine Modulation: It modulates the immune response by affecting cytokine production, which is crucial in inflammation.

Case Studies

  • Antimicrobial Efficacy: A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
  • Cancer Cell Studies: In research published in Cancer Letters, the compound was shown to reduce viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 25 µM after 48 hours of treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate and related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties Reference
This compound (Target) 3,5-dichlorobenzamido, methyl, ethyl carboxylate C₁₄H₁₂Cl₂N₂O₃S (inferred) ~373.3 (calculated) High lipophilicity (Cl substituents); potential for strong intermolecular interactions (H-bonding, van der Waals).
Ethyl 2-(3,5-difluorobenzamido)-4-methylthiazole-5-carboxylate 3,5-difluorobenzamido, methyl, ethyl carboxylate C₁₄H₁₂F₂N₂O₃S 342.32 Mp: 98–100°C; ¹H NMR (CDCl₃): δ 7.50 (d, J=6.0 Hz), 4.34 (q, J=7.2 Hz). Lower lipophilicity vs. dichloro analog.
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazole ring with 4-Cl and 4-F substituents, methyl, ethyl carboxylate C₂₂H₁₇ClFN₃O₂S 441.90 Monoclinic (P2₁/c); a = 12.0296 Å, β = 112.922°; 1D chain via C–H⋯O H-bonds. Higher steric bulk due to pyrazole.
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-... Carbamate linkage, ureido, ethylthiazole substituents C₃₇H₄₄N₈O₆S₂ (example) ~817.0 Carbamate group enhances metabolic stability; complex substituents enable multi-target interactions.

Structural and Electronic Comparisons

  • Halogen Effects : The dichloro substituents in the target compound confer greater electron-withdrawing effects and lipophilicity (Cl logP ≈ 0.71 vs. F logP ≈ 0.14) compared to the difluoro analog . This may enhance membrane permeability but reduce aqueous solubility.
  • Functional Groups : The ethyl carboxylate in the target compound is less stable toward hydrolysis than carbamate-linked analogs (e.g., ), which could limit its oral bioavailability .
  • Crystal Packing : The pyrazole-containing analog () forms 1D chains via C–H⋯O interactions, while the dichloro target may exhibit denser packing due to stronger Cl⋯Cl van der Waals interactions, though crystallographic data are unavailable for confirmation .

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